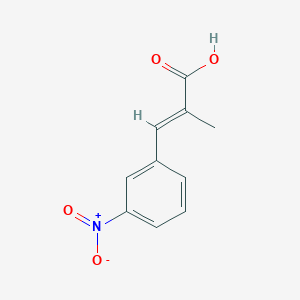
2-Methyl-3-(3-nitro-phenyl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(3-nitro-phenyl)-acrylic acid is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-nitro-phenyl)-acrylic acid typically involves the nitration of a suitable precursor, followed by subsequent reactions to introduce the acrylic acid functionality. One common method involves the nitration of 2-methyl-3-phenylpropanoic acid, followed by oxidation and decarboxylation to yield the desired product. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for the nitration step, and oxidizing agents like potassium permanganate for the oxidation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-nitro-phenyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-3-(3-nitro-phenyl)-acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-nitro-phenyl)-acrylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to changes in cellular function and signaling pathways, making the compound of interest for studying its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylpropanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-phenylacrylic acid: Similar structure but without the methyl group, affecting its physical and chemical properties.
2-Methyl-3-(4-nitro-phenyl)-acrylic acid: Similar but with the nitro group in a different position, leading to different reactivity and applications.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(E)-2-methyl-3-(3-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3,(H,12,13)/b7-5+ |
InChI Key |
DMXDUJPYGUWROU-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate](/img/structure/B11968985.png)

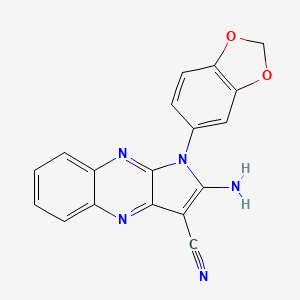
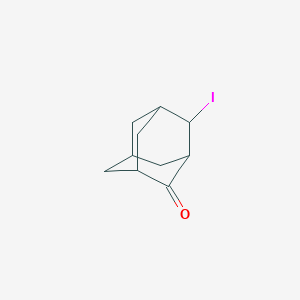
![5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969013.png)

![Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969029.png)
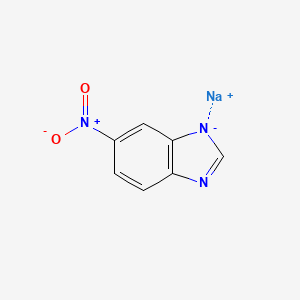
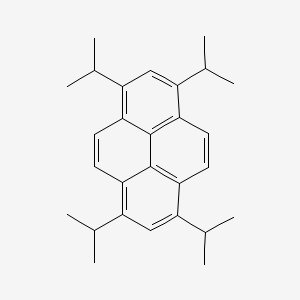
![(2E)-3-(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11969049.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11969054.png)


